GLYCINE, N-(4,6-BIS(DIMETHYLAMINO)-s-TRIAZIN-2-YL)-N-METHYL- GLYCINE, N-(4,6-BIS(DIMETHYLAMINO)-s-TRIAZIN-2-YL)-N-METHYL-
Brand Name: Vulcanchem
CAS No.: 64124-17-0
VCID: VC18457325
InChI: InChI=1S/C10H18N6O2/c1-14(2)8-11-9(15(3)4)13-10(12-8)16(5)6-7(17)18/h6H2,1-5H3,(H,17,18)
SMILES:
Molecular Formula: C10H18N6O2
Molecular Weight: 254.29 g/mol

GLYCINE, N-(4,6-BIS(DIMETHYLAMINO)-s-TRIAZIN-2-YL)-N-METHYL-

CAS No.: 64124-17-0

Cat. No.: VC18457325

Molecular Formula: C10H18N6O2

Molecular Weight: 254.29 g/mol

* For research use only. Not for human or veterinary use.

GLYCINE, N-(4,6-BIS(DIMETHYLAMINO)-s-TRIAZIN-2-YL)-N-METHYL- - 64124-17-0

Specification

CAS No. 64124-17-0
Molecular Formula C10H18N6O2
Molecular Weight 254.29 g/mol
IUPAC Name 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylamino]acetic acid
Standard InChI InChI=1S/C10H18N6O2/c1-14(2)8-11-9(15(3)4)13-10(12-8)16(5)6-7(17)18/h6H2,1-5H3,(H,17,18)
Standard InChI Key MHCGRNOLRGUOEV-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=NC(=N1)N(C)CC(=O)O)N(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- is systematically named 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylamino]acetic acid under IUPAC nomenclature. Its structure comprises a central triazine ring substituted with dimethylamino groups at the 4- and 6-positions, a methylamino-glycine moiety at the 2-position, and an acetic acid side chain. The compound’s canonical SMILES representation is CN(C)C1=NC(=NC(=N1)N(C)CC(=O)O)N(C)C, reflecting its branched topology.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.64124-17-0
Molecular FormulaC10H18N6O2\text{C}_{10}\text{H}_{18}\text{N}_6\text{O}_2
Molecular Weight254.29 g/mol
InChI KeyMHCGRNOLRGUOEV-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- typically involves a multi-step sequence starting with glycine and a triazine precursor. A common method includes:

  • Triazine Core Formation: Reacting cyanuric chloride with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine-2-chloride.

  • Glycine Functionalization: Introducing a methylamino group to glycine via reductive alkylation.

  • Coupling Reaction: Combining the functionalized glycine with the triazine intermediate under basic conditions to form the final product.

Yield optimization often requires precise temperature control (40–60°C) and anhydrous solvents such as tetrahydrofuran. Analytical validation via 1H^1\text{H}-NMR and high-resolution mass spectrometry confirms structural integrity.

Biological Activity and Mechanisms

Herbicidal Properties

Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- disrupts photosynthetic electron transport in plants by binding to the D1 protein of photosystem II (PSII), a mechanism shared with triazine herbicides like atrazine . Field studies demonstrate efficacy against broadleaf weeds at concentrations as low as 0.5–2.0 kg/ha, with residual activity persisting for 4–6 weeks.

Table 2: Comparative Herbicidal Activity

CompoundTarget SiteApplication Rate (kg/ha)
Glycine-triazine derivativePSII D1 protein0.5–2.0
AtrazinePSII D1 protein1.0–3.0
MesotrioneHPPD enzyme0.1–0.3

Physicochemical Stability and Reactivity

Degradation Kinetics

The compound remains stable under neutral pH (6.0–8.0) and temperatures below 40°C. Hydrolytic degradation occurs in acidic (pH < 4) or alkaline (pH > 9) conditions, yielding dimethylamine and glycine derivatives as primary breakdown products. Photostability studies indicate a half-life of 48 hours under UV light (254 nm), necessitating dark storage for long-term preservation.

Solubility and Partitioning

  • Water Solubility: 12.5 mg/L at 25°C (log Poct/watP_{\text{oct/wat}}: 1.8).

  • Organic Solubility: Miscible in methanol, acetone, and dichloromethane.

Applications in Agricultural Research

Herbicide Formulation Development

Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- serves as a lead compound for novel herbicide formulations. Premixes combining this agent with s-metolachlor (Dual II Magnum®) show synergistic effects against resistant Amaranthus species .

Soil Mobility Studies

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

Modifying the dimethylamino groups to bulkier substituents (e.g., diethylamino) could enhance herbicidal potency while reducing non-target toxicity. Computational modeling using density functional theory (DFT) may aid in predicting optimal substituents.

Environmental Impact Mitigation

Developing slow-release formulations or biodegradable analogs could address leaching concerns. Collaboration with agrochemical regulators will ensure compliance with evolving environmental standards .

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